molecular formula C13H7ClF3N3 B1428244 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole CAS No. 1393845-65-2

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole

Cat. No. B1428244
M. Wt: 297.66 g/mol
InChI Key: VUOIENCKNVPLDS-UHFFFAOYSA-N
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Description

“2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole” is a chemical compound with the empirical formula C8H9Cl2F3N2S . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole”, has been reported in several studies . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole” can be represented by the SMILES string Cl.NCCSc1ncc(cc1Cl)C(F)(F)F . The InChI key for this compound is UDYJQMDCWQLTBQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 293.14 . The compound’s density is predicted to be 1.429±0.06 g/cm3 .

Scientific Research Applications

Heterocyclic System Synthesis

  • Utility in Heterocyclic Systems : This compound has been used as a synthetic intermediate for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene (khellin) moiety. These systems have demonstrated variable inhibitory effects in antimicrobial and anticancer activities (Ibrahim et al., 2022).

Structural Analysis

  • Crystal Structure Analysis : Studies have examined the crystal structure of related compounds, focusing on the dihedral angle between pyridine and benzene ring planes and their three-dimensional network interactions (Jeon et al., 2013).

Antimicrobial Applications

  • Antimicrobial Activity : New pyridine derivatives incorporating this structure have been synthesized and tested for antimicrobial activity, showing variable and modest effectiveness against bacteria and fungi (Patel et al., 2011).

Electroluminescence in OLEDs

  • Use in OLEDs : This compound's derivatives have been used in the development of orange-red iridium (III) complexes for Organic Light-Emitting Diodes (OLEDs), showing high efficiency and enhanced performance (Su et al., 2021).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : It has been involved in the synthesis of various new compounds, such as 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), demonstrating its versatility in creating unique chemical structures (Caballero et al., 2001).

Fluorine Chemistry

  • Application in Fluorine Chemistry : Research into fluorine chemistry has explored the formation and dehydration of various compounds containing trifluoromethyl groups, indicative of this compound's relevance in this field (Singh et al., 1999).

Photoluminescence Properties

  • Photoluminescence Studies : Investigations into the photoluminescence properties of novel cationic Ir(III) complexes with derivatives of this compound have been conducted, highlighting its potential in advanced material sciences (Yang et al., 2017).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment when handling this compound . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Trifluoromethylpyridines, including “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole”, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-8-5-7(13(15,16)17)6-18-11(8)12-19-9-3-1-2-4-10(9)20-12/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOIENCKNVPLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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